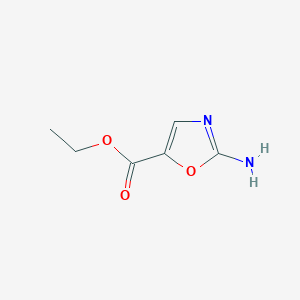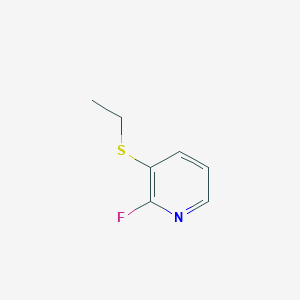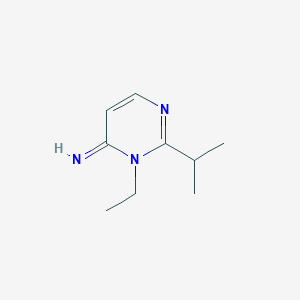
2-Iodo-5-phénylpyridine
Vue d'ensemble
Description
2-Iodo-5-phenylpyridine is a compound that is part of a broader class of iodinated pyridines. These compounds are of significant interest in various fields of chemistry and medicine due to their potential applications in drug design, material science, and as intermediates in organic synthesis. The presence of the iodine atom and the phenyl group on the pyridine ring can influence the reactivity and electronic properties of the molecule, making it a versatile building block for further chemical transformations .
Synthesis Analysis
The synthesis of iodinated pyridines can involve several strategies, including halogenation reactions, cross-coupling reactions, and cyclometallation processes. For instance, the synthesis of 4,4'-bipyridines with iodine substituents can be achieved through a Cu-catalyzed Finkelstein reaction, followed by a Pd-catalyzed coupling to introduce additional substituents . Similarly, 2-arylpyridines can be formed from 2-pyridylcopper intermediates and iodoarenes in the presence of triphenylphosphine, suggesting a potential pathway for the synthesis of 2-iodo-5-phenylpyridine . The synthesis of related compounds, such as 2-allylseleno-3,5-dicyano-6-hydroxy-4-phenylpyridine, involves cyclization reactions that could be adapted for the synthesis of 2-iodo-5-phenylpyridine derivatives .
Molecular Structure Analysis
The molecular structure of iodinated pyridines is characterized by the presence of a pyridine ring, which is a six-membered heterocycle containing one nitrogen atom. The iodine atom is typically bound to the carbon atom of the pyridine ring, while the phenyl group is another substituent that can influence the overall geometry and electronic distribution of the molecule. The crystal and molecular structures of related compounds, such as cyclometallated derivatives of 2-phenylpyridine, have been determined, providing insights into the possible geometries and conformations of 2-iodo-5-phenylpyridine .
Chemical Reactions Analysis
Iodinated pyridines participate in a variety of chemical reactions, including coupling reactions, which are facilitated by the presence of the iodine atom, a good leaving group. For example, the reaction of 2-phenylpyridine with palladium(II) compounds can lead to cyclometallated complexes, which may provide a clue to the reactivity of 2-iodo-5-phenylpyridine in similar metal-mediated reactions . The iodine atom also enables the introduction of heavy atoms into proteins, as demonstrated by the reaction of methyl 5-iodopyridine-2-carboximidate with amino groups in proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-iodo-5-phenylpyridine are influenced by the iodine and phenyl substituents. The iodine atom contributes to the molecule's polarizability and can participate in halogen bonding, which can affect solubility, melting point, and reactivity. The phenyl group can contribute to the hydrophobic character of the molecule and can engage in π-π interactions. The synthesis of acetyl and iodo derivatives of related pyridine compounds has been described, and their properties, such as solubility and reactivity, have been characterized using spectroscopic methods .
Applications De Recherche Scientifique
Activité insecticide
Les dérivés de 2-phénylpyridine, qui comprennent la 2-iodo-5-phénylpyridine, ont été trouvés pour avoir une activité insecticide significative contre des ravageurs tels que Mythimna separata, Aphis craccivora, et Tetranychus cinnabarinus . Les composés ont été synthétisés en utilisant la réaction de couplage croisé de Suzuki-Miyaura, la substitution nucléophile, et les réactions d'amidation .
Synthèse de nouveaux composés
La this compound peut être utilisée dans la synthèse de nouveaux composés. Par exemple, une série de nouveaux dérivés de 2-phénylpyridine contenant des motifs de N-phénylbenzamide ont été conçus et synthétisés . Les conditions de réaction dans chaque étape sont douces, et le produit est facile à séparer .
Catalyseur dans les réactions chimiques
La this compound peut agir comme un catalyseur dans les réactions chimiques. Par exemple, la réaction d'arylation ortho régiosélective catalysée par le Pd(II) de 2-arylpyridines, de 1-phényl-1H-pyrazoles, et de N-pyridinylcarbazoles avec des sels de diaryliodonium . Cette méthodologie de formation de liaison C–C est applicable à un large éventail d'échafaudages hétérocycliques pour fournir les produits aryles désirés avec de bons rendements .
Développement de nouveaux pesticides
La this compound peut être utilisée dans le développement de nouveaux pesticides. Les dérivés de pyridine présentent diverses activités biologiques et sont généralement utilisés pour protéger les cultures . Par conséquent, la this compound a le potentiel de conduire à la découverte de nouveaux pesticides efficaces .
Recherche dans les voies de signalisation
La this compound peut avoir des applications dans des domaines de recherche liés aux voies de signalisation . Cependant, plus de recherches sont nécessaires pour explorer cette application potentielle.
Synthèse de médicaments
La this compound peut être utilisée dans la synthèse de médicaments. La capacité à former sélectivement des liaisons C–C par activation de liaison C–H en fait un outil précieux dans la synthèse tardive des médicaments <svg class="icon" height="16" p
Propriétés
IUPAC Name |
2-iodo-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEKXUIQUYRHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459195 | |
| Record name | 2-IODO-5-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120281-56-3 | |
| Record name | 2-IODO-5-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Q & A
Q1: What is the main advantage of the presented synthesis method for 2-iodo-5-phenylpyridine?
A1: The paper describes a method for preparing 2-iodo-5-phenylpyridine using a non-pressurized reaction, which increases safety and stability for mass production []. The process uses readily available starting materials and avoids corrosive reagents, aligning with green chemistry principles by reducing environmental hazards [].
Q2: What is the significance of the high yield and purity achieved in this synthesis?
A2: Achieving high yield and purity is crucial for any chemical synthesis, especially on an industrial scale. High yield minimizes waste and reduces the cost of production. High purity ensures that the desired product is obtained without significant contamination from byproducts, which could complicate further applications or require additional purification steps [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)


